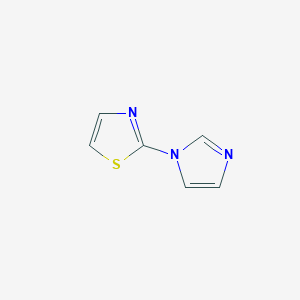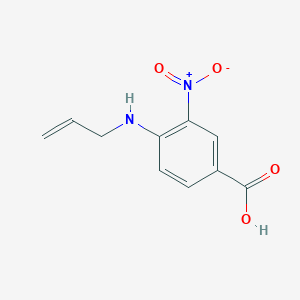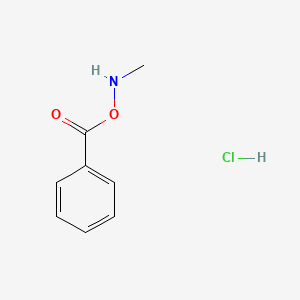
O-ベンゾイル-N-メチルヒドロキシルアミン塩酸塩
概要
説明
O-Benzoyl-N-methylhydroxylamine Hydrochloride is a chemical compound with the molecular formula C8H10ClNO2. It is a white to almost white powder or crystalline solid. This compound is known for its use in various chemical reactions, particularly in the field of organic synthesis.
科学的研究の応用
O-Benzoyl-N-methylhydroxylamine Hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent for the α-acyloxylation of aldehydes and ketones, facilitating the formation of α-acyloxy ketones.
Biology: It can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: The compound is involved in the development of new drugs and therapeutic agents.
Industry: It is used in the production of fine chemicals and intermediates for various industrial processes.
作用機序
Mode of Action
It is known to be involved in the α-acyloxylation of aldehydes and ketones . This suggests that it may interact with its targets by donating an acyloxy group, which could result in changes to the target molecules’ structure and function .
Biochemical Pathways
The compound is involved in the α-acyloxylation of aldehydes and ketones . This process can affect various biochemical pathways, particularly those involving these types of compounds. The downstream effects of these changes can vary widely depending on the specific pathways and molecules involved .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
The molecular and cellular effects of O-Benzoyl-N-methylhydroxylamine Hydrochloride’s action are likely to be diverse, given its involvement in the α-acyloxylation of aldehydes and ketones .
Action Environment
The action, efficacy, and stability of O-Benzoyl-N-methylhydroxylamine Hydrochloride can be influenced by various environmental factors. More research is needed to fully understand how other environmental factors might influence its action .
生化学分析
Biochemical Properties
O-Benzoyl-N-methylhydroxylamine Hydrochloride plays a significant role in biochemical reactions, particularly in the α-acyloxylation of aldehydes and ketones . This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to act as an electrophilic aminating reagent, facilitating the hydroamination of substrates such as styrene and cinnamyl alcohol . The nature of these interactions often involves the formation of covalent bonds, which can alter the structure and function of the target biomolecules.
Cellular Effects
O-Benzoyl-N-methylhydroxylamine Hydrochloride has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect the activity of enzymes involved in metabolic pathways, leading to changes in the levels of metabolites and overall cellular metabolism . Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the expression of specific genes.
Molecular Mechanism
The molecular mechanism of O-Benzoyl-N-methylhydroxylamine Hydrochloride involves its interaction with biomolecules at the molecular level. It can bind to enzymes and proteins, leading to either inhibition or activation of their activity . For instance, it acts as an electrophilic aminating reagent, facilitating the formation of covalent bonds with nucleophilic sites on target molecules . This interaction can result in changes in the structure and function of the target biomolecules, ultimately affecting cellular processes and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of O-Benzoyl-N-methylhydroxylamine Hydrochloride can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that O-Benzoyl-N-methylhydroxylamine Hydrochloride is relatively stable under standard laboratory conditions, with a melting point of 136°C
Dosage Effects in Animal Models
The effects of O-Benzoyl-N-methylhydroxylamine Hydrochloride vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can lead to toxic or adverse effects . Threshold effects observed in these studies indicate that careful dosage optimization is necessary to achieve the desired outcomes while minimizing potential toxicity.
Metabolic Pathways
O-Benzoyl-N-methylhydroxylamine Hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . This compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways. Understanding the specific metabolic pathways and interactions of O-Benzoyl-N-methylhydroxylamine Hydrochloride is essential for elucidating its overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of O-Benzoyl-N-methylhydroxylamine Hydrochloride within cells and tissues are critical factors that determine its localization and accumulation. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its distribution within different cellular compartments can influence its activity and function.
Subcellular Localization
O-Benzoyl-N-methylhydroxylamine Hydrochloride exhibits specific subcellular localization patterns that affect its activity and function. Targeting signals and post-translational modifications can direct this compound to specific compartments or organelles within the cell . Understanding the subcellular localization of O-Benzoyl-N-methylhydroxylamine Hydrochloride is crucial for elucidating its precise role in cellular processes.
準備方法
Synthetic Routes and Reaction Conditions: O-Benzoyl-N-methylhydroxylamine Hydrochloride can be synthesized through the reaction of N-methylhydroxylamine with benzoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds at room temperature and yields the desired product after purification.
Industrial Production Methods: In an industrial setting, the synthesis of O-Benzoyl-N-methylhydroxylamine Hydrochloride may involve larger scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: O-Benzoyl-N-methylhydroxylamine Hydrochloride undergoes various types of chemical reactions, including:
Electrophilic Amination: It acts as an electrophilic aminating agent in transition metal-catalyzed C–N bond-forming reactions.
Substitution Reactions: It can participate in nucleophilic substitution reactions where the benzoyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Electrophilic Amination: Common reagents include transition metal catalysts such as palladium or copper complexes. The reactions are typically carried out under mild conditions.
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed:
Electrophilic Amination: The major products are amines or amides, depending on the specific reaction conditions and substrates used.
Substitution Reactions: The products vary based on the nucleophile used but generally include substituted benzoyl derivatives.
類似化合物との比較
O-Benzoylhydroxylamine: Similar in structure but lacks the methyl group on the nitrogen atom.
N-Methylhydroxylamine: Similar in structure but lacks the benzoyl group.
Uniqueness: O-Benzoyl-N-methylhydroxylamine Hydrochloride is unique due to its dual functionality, combining the properties of both benzoyl and methyl groups. This makes it a versatile reagent in organic synthesis, capable of participating in a wide range of chemical reactions.
特性
IUPAC Name |
methylamino benzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2.ClH/c1-9-11-8(10)7-5-3-2-4-6-7;/h2-6,9H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTCDQNQIGUCFSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNOC(=O)C1=CC=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60469472 | |
| Record name | O-Benzoyl-N-methylhydroxylamine Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60469472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27130-46-7 | |
| Record name | O-Benzoyl-N-methylhydroxylamine Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60469472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



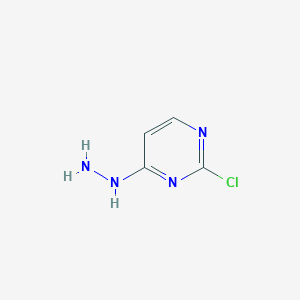

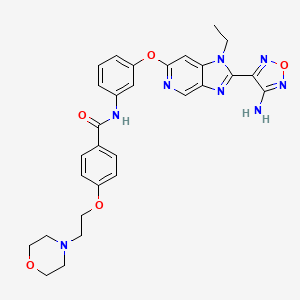
![cis-8-Boc-3,8-diazabicyclo[4.2.0]octane](/img/structure/B1339535.png)

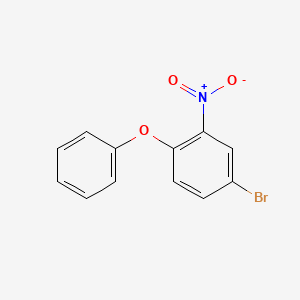
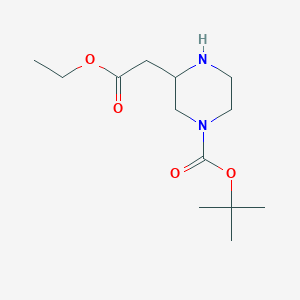
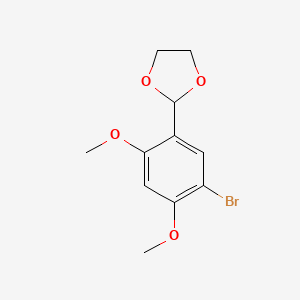
![3-(1-Bromo-8-chloroimidazo[1,5-A]pyrazin-3-YL)cyclobutanone](/img/structure/B1339546.png)
